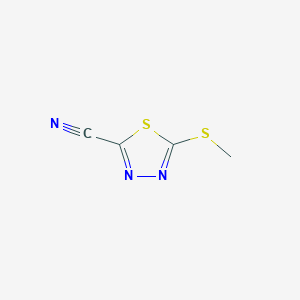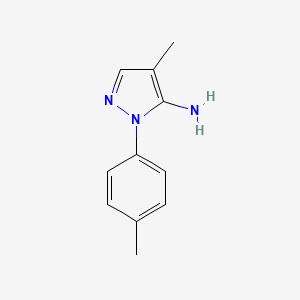
4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, also known as MPA, is a chemical compound that belongs to the pyrazole class of compounds. It is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is an enzyme that breaks down neurotransmitters such as dopamine and serotonin in the brain. MPA has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease.
Mechanism of Action
4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine works by inhibiting the enzyme MAO-B, which is responsible for breaking down dopamine and other neurotransmitters in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can improve motor function in Parkinson's disease patients.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels in the brain, this compound has also been shown to have antioxidant properties. It can reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has several advantages as a research tool. It is a potent and selective inhibitor of MAO-B, which makes it a valuable tool for studying the role of this enzyme in neurodegenerative diseases. However, this compound also has limitations. It is a relatively small molecule, which can limit its ability to cross the blood-brain barrier and reach the brain. Additionally, this compound has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
Future Directions
There are several future directions for research on 4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. One area of interest is the development of new and more potent MAO-B inhibitors. Another area of interest is the use of this compound in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is interest in studying the potential use of this compound in other conditions, such as depression and anxiety.
Synthesis Methods
The synthesis of 4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then further reacted with methyl iodide to yield this compound.
Scientific Research Applications
4-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine has been extensively studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease. Parkinson's disease is a progressive disorder of the nervous system that affects movement. It is caused by the degeneration of dopamine-producing neurons in the brain. This compound has been shown to protect these neurons from damage and improve motor function in animal models of Parkinson's disease.
properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-5-10(6-4-8)14-11(12)9(2)7-13-14/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNFAGCCILDDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2620200.png)
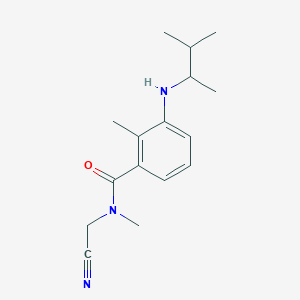



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(furan-2-yl)methanone](/img/structure/B2620210.png)
![4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2620211.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2620212.png)
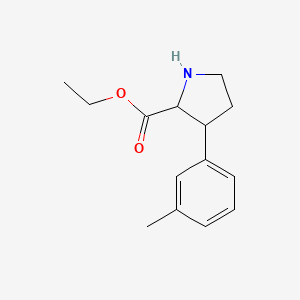
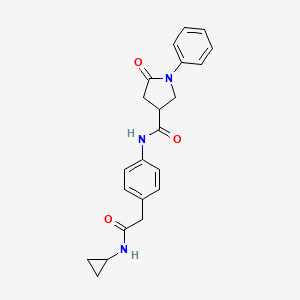
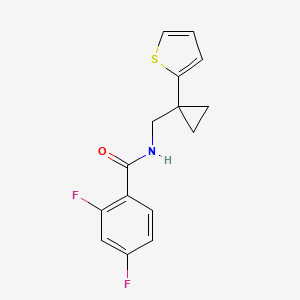

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2620220.png)
